molecular formula C26H35ClN4O4 B3180608 Fmoc-d-homoarg(et)2-oh hydrochloride salt CAS No. 2098497-24-4

Fmoc-d-homoarg(et)2-oh hydrochloride salt

Cat. No.: B3180608
CAS No.: 2098497-24-4
M. Wt: 503 g/mol
InChI Key: QDAVQARPJIKECF-GNAFDRTKSA-N
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Description

Fmoc-d-homoarg(et)2-oh hydrochloride salt: is a chemical compound with the molecular formula C26H34N4O4·HCl and a molecular weight of 503.04 g/mol . It is a derivative of arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and ethyl groups on the guanidine moiety. This compound is primarily used in peptide synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-homoarg(et)2-oh hydrochloride salt typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: : Fmoc-d-homoarg(et)2-oh hydrochloride salt is widely used in peptide synthesis as a building block for the preparation of peptides and proteins.

Biology: : In biological research, it is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: : The compound is utilized in the development of peptide-based therapeutics and diagnostic agents.

Industry: : It finds applications in the pharmaceutical industry for the synthesis of complex peptides and proteins used in drug development .

Mechanism of Action

The mechanism of action of Fmoc-d-homoarg(et)2-oh hydrochloride salt involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. The ethyl groups on the guanidine moiety enhance the compound’s stability and solubility, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

    Fmoc-l-homoarg(et)2-oh hydrochloride salt: Similar in structure but with the l-isomer of homoarginine.

    Fmoc-d-arginine hydrochloride salt: Lacks the ethyl groups on the guanidine moiety.

    Fmoc-l-arginine hydrochloride salt: The l-isomer of arginine without ethyl modifications.

Uniqueness: Fmoc-d-homoarg(et)2-oh hydrochloride salt is unique due to the presence of ethyl groups on the guanidine moiety, which enhances its stability and solubility compared to other arginine derivatives. This makes it particularly useful in peptide synthesis and research applications .

Properties

IUPAC Name

(2R)-6-[[amino(diethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4.ClH/c1-3-30(4-2)25(27)28-16-10-9-15-23(24(31)32)29-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H2,27,28)(H,29,33)(H,31,32);1H/t23-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAVQARPJIKECF-GNAFDRTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-d-homoarg(et)2-oh hydrochloride salt
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Fmoc-d-homoarg(et)2-oh hydrochloride salt

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